![molecular formula C20H22F3N3O B2432225 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide CAS No. 1396752-15-0](/img/structure/B2432225.png)
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide, also known as CT-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CT-1 belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies for the treatment of muscle wasting, osteoporosis, and other conditions.
Applications De Recherche Scientifique
Gene Expression Inhibition
Research on compounds structurally related to N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide has shown potential in inhibiting NF-kappaB and AP-1 gene expressions, which are crucial in the regulation of immune and inflammatory responses. Structure-activity relationship studies have aimed to improve oral bioavailability and examine the effects of substitutions on pyrimidine rings for enhanced cell-based activity (Palanki et al., 2000).
Anticancer and Anti-inflammatory Applications
Compounds with pyrimidine structures have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Novel derivatives have been explored for their cytotoxic effects against cancer cell lines and their ability to inhibit 5-lipoxygenase, suggesting potential therapeutic applications in cancer and inflammation (Rahmouni et al., 2016).
Antiasthma Agents
Triazolo[1,5-c]pyrimidines have been identified as active mediator release inhibitors, offering a promising approach for antiasthma therapy. The synthesis process involves several steps, including cyclization and rearrangement, to yield compounds with significant pharmacological activity (Medwid et al., 1990).
Antifilarial Activity
N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]- 2-pyrimidinyl]-N'-phenylguanidines have been developed and tested for their antifilarial activities. The structure-activity relationship of these compounds provides insights into potential treatments for filarial infections (Angelo et al., 1983).
Nonsteroidal Anti-inflammatory Drugs
Investigations into 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones have led to the development of nonsteroidal anti-inflammatory drugs (NSAIDs) that show high activity and a better therapeutic index than some existing drugs, without ulcerogenic activity, pointing towards safer alternatives for treating inflammation (Auzzi et al., 1983).
Propriétés
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c1-2-15(13-6-4-3-5-7-13)19(27)24-11-10-18-25-16(14-8-9-14)12-17(26-18)20(21,22)23/h3-7,12,14-15H,2,8-11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAMUCFVWRWKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.